1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione
Description
1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is a substituted anthraquinone derivative characterized by a unique combination of functional groups:
- Position 1: Amino (-NH₂) group.
- Position 2: 2-Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) ether chain.
- Position 4: Hydroxyl (-OH) group.
- Position 6: Chloro (-Cl) substituent.
The anthracene-9,10-dione core provides a planar aromatic structure, while the substituents modulate electronic, solubility, and biological properties.
Properties
CAS No. |
88604-98-2 |
|---|---|
Molecular Formula |
C18H16ClNO5 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO5/c1-2-24-5-6-25-13-8-12(21)14-15(16(13)20)17(22)10-4-3-9(19)7-11(10)18(14)23/h3-4,7-8,21H,2,5-6,20H2,1H3 |
InChI Key |
GZNCCYBTTWDUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Biological Activity
1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is an anthraquinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of 351.77 g/mol.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione. The compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Hepatoma Cells | 25 | Induction of apoptosis via caspase activation |
| Lung Squamous Carcinoma | 30 | Disruption of cell cycle |
| Colon Cancer Cells | 20 | Inhibition of angiogenesis |
These findings indicate that the compound may induce apoptosis through mitochondrial pathways and modulate key proteins involved in cell survival and proliferation.
The mechanisms through which 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione exerts its effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells. This was observed in studies where the expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased.
- Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
- Anti-Angiogenic Effects : The compound inhibits vascular endothelial growth factor (VEGF) expression, which is crucial for tumor angiogenesis. This effect contributes to limiting tumor growth and metastasis.
Study 1: In Vitro Analysis
A study conducted on human hepatoma cells demonstrated that treatment with 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione at varying concentrations resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming the induction of apoptosis.
Study 2: In Vivo Evaluation
In an animal model using xenograft tumors derived from lung carcinoma cells, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Substituent Position and Type Analysis
The biological and physicochemical properties of anthraquinones are highly dependent on substituent positions and types. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent and Functional Group Comparison
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The ethoxyethoxy group in the target compound likely improves solubility in polar solvents compared to methoxy or alkylamino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
